N-(3-Cyclohexylpropyl)hexan-1-amine

pressor activity sympathomimetic N‑substituted hexylamine

N-(3-Cyclohexylpropyl)hexan‑1‑amine (CAS 143118‑56‑3) is a secondary aliphatic amine with molecular formula C₁₅H₃₁N and a molecular weight of 225.41 g mol⁻¹. The molecule comprises a cyclohexyl ring linked through a three‑carbon propyl spacer to a secondary nitrogen that also bears a six‑carbon hexyl chain [REFS‑1].

Molecular Formula C15H31N
Molecular Weight 225.41 g/mol
CAS No. 143118-56-3
Cat. No. B12559939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyclohexylpropyl)hexan-1-amine
CAS143118-56-3
Molecular FormulaC15H31N
Molecular Weight225.41 g/mol
Structural Identifiers
SMILESCCCCCCNCCCC1CCCCC1
InChIInChI=1S/C15H31N/c1-2-3-4-8-13-16-14-9-12-15-10-6-5-7-11-15/h15-16H,2-14H2,1H3
InChIKeyRMYSRSNLPGJOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Cyclohexylpropyl)hexan-1-amine (CAS 143118‑56‑3) — Structural Baseline and Procurement‑Relevant Physicochemical Profile


N-(3-Cyclohexylpropyl)hexan‑1‑amine (CAS 143118‑56‑3) is a secondary aliphatic amine with molecular formula C₁₅H₃₁N and a molecular weight of 225.41 g mol⁻¹. The molecule comprises a cyclohexyl ring linked through a three‑carbon propyl spacer to a secondary nitrogen that also bears a six‑carbon hexyl chain [REFS‑1]. This structure places it within the historically studied N‑substituted hexylamine series, where pressor and toxicity profiles were shown to depend on both the nature of the ring substituent and the length of the methylene spacer [REFS‑2]. Computed physicochemical descriptors include a high lipophilicity (XLogP3‑AA = 5.6), a single hydrogen‑bond donor and acceptor, a topological polar surface area of 12 Ų, and nine rotatable bonds, all of which dictate its solubility, permeability, and formulation behaviour [REFS‑1].

Why N-(3-Cyclohexylpropyl)hexan-1-amine Cannot Be Interchanged with Generic In‑Class Analogs


Although N‑(3‑cyclohexylpropyl)hexan‑1‑amine belongs to the broad family of N‑substituted hexylamines, three interdependent structural features — the cyclohexyl ring, the three‑carbon propyl linker, and the six‑carbon hexyl chain — create a pharmacological and physicochemical fingerprint that cannot be duplicated by shorter‑chain, phenyl‑substituted, or directly‑attached analogs. The 1946 benchmark study by Lewis demonstrated that replacing the cyclohexyl ring with a phenyl ring reduces pressor activity, while altering the spacer length changes both potency and acute toxicity [REFS‑1]. From a procurement perspective, the compound occupies a narrow window where maximal ring‑containing activity and intermediate toxicity intersect; any substitution — whether in ring type, spacer length, or amine alkyl chain — yields a functionally distinct entity [REFS‑1].

Quantitative Differentiation Evidence for N-(3-Cyclohexylpropyl)hexan-1-amine Versus Closest Analogs


Pressor Activity Head‑to‑Head: N‑(3‑Cyclohexylpropyl)hexan‑1‑amine vs. N‑Methyl‑hexylamine

In a direct head‑to‑head comparison within the N‑substituted hexylamine series, N‑(γ‑cyclohexylpropyl)‑hexylamine (the target compound) achieved approximately one‑half the pressor activity of N‑methyl‑hexylamine, the most potent aliphatic reference. Among all ring‑containing congeners tested (phenyl, cyclohexyl with varying methylene spacers), the target compound exhibited the greatest pressor action [REFS‑1].

pressor activity sympathomimetic N‑substituted hexylamine

Ring‑Type Effect on Activity: Cyclohexyl vs. Phenyl Analogs

Within the N‑substituted hexylamine series, compounds bearing a cyclohexyl ring consistently demonstrate greater pressor activity than their phenyl‑ring counterparts at equivalent chain lengths. The target compound (cyclohexyl, n=3) exemplifies this trend, representing the most active ring‑containing member of the series [REFS‑1].

SAR cyclohexyl vs phenyl pressor activity

Spacer‑Length Dependence of Acute Toxicity

Acute toxicity in albino mice was shown to increase with the length of the methylene chain separating the cyclohexyl ring from the nitrogen. The propyl spacer (n=3) present in the target compound represents a critical inflection point where toxicity begins to escalate, while shorter spacers (n=0,1,2) exhibit lower toxicity [REFS‑1].

toxicity methylene spacer chain length

Lipophilicity Differential: XLogP Comparison with N‑Hexylcyclohexanamine and Hexan‑1‑amine

The computed XLogP3‑AA of N‑(3‑cyclohexylpropyl)hexan‑1‑amine is 5.6, compared with an estimated XLogP of approximately 4.8 for the directly‑attached analog N‑hexylcyclohexanamine (CAS 4746‑28‑5) and approximately 2.1 for hexan‑1‑amine. The propyl spacer contributes an incremental ~0.8 log P units above the directly‑attached cyclohexyl‑hexylamine, substantially altering partitioning behaviour [REFS‑1].

lipophilicity XLogP membrane permeability

Hydrogen‑Bond Donor/Acceptor Profile Versus Diamine Analogs

N‑(3‑Cyclohexylpropyl)hexan‑1‑amine possesses a single hydrogen‑bond donor (HBD = 1) and a single hydrogen‑bond acceptor (HBA = 1). In contrast, the structurally related diamine N‑(3‑aminopropyl)cyclohexylamine (CAS 3312‑60‑5) bears HBD = 2 and HBA = 2, doubling its hydrogen‑bonding capacity [REFS‑1]. This difference directly impacts solubility in aqueous versus non‑aqueous media and formulation design strategies.

hydrogen bonding formulation solubility

Synthetic Accessibility: Two‑Step Reductive Amination Route Versus Multi‑Step Aryl Analogs

N‑(3‑Cyclohexylpropyl)hexan‑1‑amine is accessible via a straightforward two‑step reductive amination between hexan‑1‑amine and 3‑cyclohexylpropanal, using sodium cyanoborohydride or hydrogen over palladium catalysts in polar aprotic solvents [REFS‑1]. This contrasts with aryl‑substituted cyclohexylamine derivatives that typically require multi‑step sequences involving aromatic substitution, ring hydrogenation, or Diels‑Alder cycloaddition as described in the literature for ketamine‑related arylcyclohexylamines [REFS‑2].

synthesis reductive amination lead time

Highest‑Value Application Scenarios for N-(3-Cyclohexylpropyl)hexan-1-amine Procurement


Pressor Mechanism Positive Control in Sympathomimetic Research

As the most active ring‑containing compound in the N‑substituted hexylamine series, N‑(3‑cyclohexylpropyl)hexan‑1‑amine serves as an optimal positive control for investigating indirect sympathomimetic pressor mechanisms. Its ~50 % activity relative to N‑methyl‑hexylamine, combined with the distinct cyclohexyl pharmacophore, provides a benchmark for comparing novel pressor agents or evaluating norepinephrine‑release pathways [REFS‑1].

Spacer‑Length SAR Anchor Compound for Cyclohexylalkylamine Libraries

The propyl spacer (n=3) occupies a pivotal position in structure‑activity relationship (SAR) studies of cyclohexylalkylamines, where both pressor activity and acute toxicity are chain‑length‑dependent. This compound provides the critical n=3 data point against which shorter (n=0,1,2) and longer (n=4,5,6) spacer analogs can be benchmarked [REFS‑1].

Lipid‑Based Formulation Development Requiring High log P Amine Building Blocks

With an XLogP of 5.6 and minimal hydrogen‑bonding capacity (HBD=1, HBA=1), the compound is well‑suited as a hydrophobic amine building block for lipid‑based drug delivery systems, non‑aqueous reaction media, or polymer additives where high log P and low water solubility are advantageous [REFS‑1].

Cost‑Efficient Synthetic Intermediate for Tertiary Amine and Quaternary Ammonium Derivatisation

The readily accessible secondary amine functionality permits straightforward further derivatisation via N‑alkylation, acylation, or quaternisation to generate tertiary amines, amides, or quaternary ammonium salts. The simpler two‑step synthesis compared to multi‑step arylcyclohexylamine routes translates to lower procurement cost when the compound is used as a synthetic intermediate [REFS‑1][REFS‑2].

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